B1577115 Palustrin-2ISb precursor protein

Palustrin-2ISb precursor protein

Cat. No.: B1577115
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The Palustrin-2ISb precursor protein is a cationic antimicrobial peptide (AMP) initially isolated from the skin of the endangered frog Odorrana ishikawae . This peptide belongs to the palustrin-2 family, which is known for its broad-spectrum activity against microorganisms and low haemolytic activity, making it a promising candidate for research into new anti-infective agents . The mature Palustrin-2ISb sequence consists of 36 amino acid residues, which includes a C-terminal cyclic heptapeptide domain known as the "Rana box," a feature highly conserved in antimicrobial peptides from ranid frogs . Research has shown that this peptide exhibits growth inhibition against a range of microorganisms, including Escherichia coli , Staphylococcus aureus , and methicillin-resistant S. aureus (MRSA) . Structure-activity relationship (SAR) studies are a key area of interest for this compound. A truncated analogue of the native peptide, known as GL-29 (or palustrin-2ISb-des-C7), which lacks the seven amino acids C-terminal to the Rana box, has been synthesized and was found to possess greater antimicrobial potency than the native structure . Further research on even shorter analogues aims to identify the minimal functional motif, which can help reduce production costs and improve therapeutic potential . This product is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

bioactivity

Antibacterial, Antifungal

sequence

LWNSIKIAGKKLFVNVLDKIRCKVAGGCKTSPDVE

Origin of Product

United States

Biosynthesis and Post Translational Maturation of Palustrin 2isb Precursor Protein

Gene Structure and Genomic Context of Palustrin-2ISb Encoding Sequence

The gene encoding the Palustrin-2ISb precursor protein possesses a characteristic architecture common to many amphibian antimicrobial peptides. This structure facilitates the production and secretion of the active peptide in response to external threats.

Signal Peptide and N-Terminal Acidic Spacer Domain Architecture

The precursor protein of Palustrin-2ISb, as deduced from its cloned cDNA, begins with a signal peptide. While the precise amino acid sequence for the Palustrin-2ISb signal peptide is not detailed in the available research, related palustrin precursors, such as Palustrin-2LTb, feature a putative signal peptide of 22 amino acid residues. This N-terminal sequence directs the nascent protein to the secretory pathway.

Following the signal peptide is an N-terminal acidic spacer domain. In the case of Palustrin-2ISb, this region is described as an acidic spacer. For the related Palustrin-2LTb, this acidic domain is comprised of 19 amino acid residues. These acidic regions are common in amphibian antimicrobial peptide precursors and are thought to play a role in preventing premature activity of the peptide within the host's own cells. The acidic nature of this domain likely neutralizes the cationic charge of the mature peptide, rendering it inactive until it is cleaved and secreted.

Core Region Encoding the Mature Peptide

The central part of the precursor protein contains the core region that will become the mature Palustrin-2ISb peptide. The mature Palustrin-2ISb is a 36-amino acid peptide. nih.gov The precursor, however, contains an additional three amino acid residues at its C-terminus which are removed during post-translational modification. nih.gov This core region is flanked by processing signals that guide its excision from the precursor.

A notable feature within the C-terminal portion of the mature peptide is the "Rana box," a cyclic heptapeptide (B1575542) domain. nih.gov This motif is a common feature in peptides isolated from ranid frogs.

Recognition Sequences for Processing Enzymes

The release of the mature Palustrin-2ISb from its precursor is mediated by specific processing enzymes that recognize and cleave at distinct sites. A crucial recognition sequence identified in the Palustrin-2ISb precursor is a Lys-Arg (KR) processing site. This dibasic motif is a classic cleavage signal for proprotein convertases, a family of enzymes that process many secreted proteins and peptides. This Lys-Arg site is located immediately upstream of the N-terminus of the mature peptide sequence, ensuring its precise liberation from the N-terminal acidic spacer domain. The cleavage of the three C-terminal residues suggests the action of a carboxypeptidase following the initial endoproteolytic cut.

Transcriptional Regulation Mechanisms of the Palustrin-2ISb Gene

The expression of the Palustrin-2ISb gene is tightly controlled to ensure that the peptide is produced when needed, primarily as a defense against microbial invasion. This regulation occurs at the transcriptional level, involving specific DNA elements and cellular signaling pathways.

Promoter and Enhancer Elements

While specific studies on the promoter and enhancer elements of the Odorrana ishikawae Palustrin-2ISb gene are not available, research on the closely related Palustrin-2CE2 gene from Rana chensinensis provides valuable insights. The gene for Palustrin-2CE2 is organized into three exons and two introns. nih.gov Analysis of its promoter region has revealed the presence of binding sites for transcription factors belonging to the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) family. nih.gov These regulatory elements are critical for initiating gene transcription. Further experiments have confirmed that endogenous NF-κB family regulatory factors in frog cells can activate the promoters of antimicrobial peptide genes. nih.gov Specifically, the transcription factors RelA and NF-κB1 have been shown to interact with particular motifs within the prepropalustrin-2CE2 promoter. nih.gov Given the conserved nature of these defense mechanisms, it is highly probable that similar promoter and enhancer elements, responsive to NF-κB signaling, regulate the expression of the Palustrin-2ISb gene.

Influence of Cellular and Environmental Stimuli on Expression

The transcription of antimicrobial peptide genes, including those for palustrins, is known to be significantly influenced by external threats. Studies on Rana chensinensis have demonstrated that the expression of the Palustrin-2CE2 gene is markedly upregulated in response to various stimuli. nih.gov These include challenges with both Gram-negative bacteria (Escherichia coli) and Gram-positive bacteria (Staphylococcus aureus), as well as exposure to lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. nih.gov This induction of gene expression suggests that the frog's immune system recognizes these microbial components as danger signals, triggering a signaling cascade that leads to the activation of transcription factors like NF-κB and subsequent production of antimicrobial peptides. This mechanism provides a rapid and effective defense against invading pathogens.

Translational Processes and Ribosomal Synthesis

The synthesis of the this compound is initiated through the process of translation on ribosomes. The messenger RNA (mRNA) transcript carrying the genetic code for the precursor protein is read by ribosomal complexes, which then assemble the polypeptide chain from amino acids. This fundamental process adheres to the central dogma of molecular biology, where the genetic information encoded in DNA is transcribed into mRNA and subsequently translated into a protein.

Research on antimicrobial peptides (AMPs) from frog skin has shown that these peptides are synthesized as larger precursor proteins. nih.govlongdom.org The cloned cDNA encoding the this compound reveals a canonical structure for a secreted peptide, comprising a signal peptide, an N-terminal acidic spacer domain, and the C-terminal sequence of the mature antimicrobial peptide. nih.gov This precursor structure is a common strategy observed in the biosynthesis of many AMPs, ensuring that the potent, membrane-disrupting activity of the final peptide is suppressed until it is secreted from the cell. longdom.org

Post-Translational Modifications and Proteolytic Processing Pathways

Following ribosomal synthesis, the this compound undergoes a series of essential post-translational modifications (PTMs) and proteolytic cleavage events. These modifications are critical for the proper folding, stability, and biological activity of the final Palustrin-2ISb peptide.

The N-terminus of the newly synthesized this compound contains a signal peptide. This short, hydrophobic sequence of amino acids acts as a molecular "zip code," directing the precursor protein to the endoplasmic reticulum (ER) for entry into the secretory pathway. longdom.orgnih.gov Once the precursor protein is translocated into the ER lumen, the signal peptide is cleaved off by a signal peptidase. This cleavage is a crucial first step in the maturation process, separating the propeptide from its targeting sequence. While the precise cleavage site for the Palustrin-2ISb precursor has not been experimentally determined, it is a ubiquitous and essential step for secreted proteins.

A key feature of the this compound is the presence of a dibasic Lys-Arg (Lysine-Arginine) processing site. nih.govnih.gov This motif is a canonical recognition sequence for a class of endoproteases known as proprotein convertases. nih.gov The cleavage at this site is a critical proteolytic event that liberates the mature Palustrin-2ISb peptide from the N-terminal acidic spacer domain. This acidic region is thought to neutralize the cationic nature of the mature peptide, thereby preventing it from damaging the host cell's membranes during its transit through the secretory pathway. nih.gov The cDNA of the Palustrin-2ISb precursor also indicated the presence of three additional amino acid residues at the C-terminus that are not part of the final mature peptide, suggesting further C-terminal processing. nih.gov

The cleavage at the Lys-Arg dibasic site in the Palustrin-2ISb precursor is highly characteristic of the action of furin-like enzymes. Furin is a well-characterized member of the proprotein convertase family that recognizes and cleaves at basic amino acid consensus sequences. mdpi.comnih.gov These enzymes are primarily located in the trans-Golgi network, where they process a wide variety of precursor proteins, including hormones, growth factors, and viral glycoproteins, as they traffic through the secretory pathway. The presence of the Lys-Arg site in the Palustrin-2ISb precursor strongly implicates a furin-like protease in its final maturation step before secretion.

While secretases are another class of proteases involved in the processing of transmembrane proteins like the amyloid precursor protein, their direct involvement in the maturation of soluble, secreted antimicrobial peptides like Palustrin-2ISb is less likely. The maturation of Palustrin-2ISb appears to follow the classical pathway for secreted peptides, relying on signal peptidases and proprotein convertases.

Beyond proteolytic cleavage, the Palustrin-2ISb precursor may undergo other post-translational modifications that can influence its function and stability. While direct experimental evidence for these specific modifications on Palustrin-2ISb is limited, they are common among proteins and peptides.

Glycosylation: The addition of sugar moieties to proteins can affect their folding, stability, and interaction with other molecules. While not explicitly reported for Palustrin-2ISb, glycosylation is a common PTM for secreted proteins.

Phosphorylation: The addition of phosphate (B84403) groups can modulate the activity of many peptides. In the context of antimicrobial peptides, phosphorylation can influence their stability and toxicity.

Methylation and Ubiquitination: These modifications are typically involved in regulating protein-protein interactions and protein degradation, respectively. Their role in the maturation of Palustrin-2ISb has not been investigated.

A significant and confirmed post-translational modification in the Palustrin family of peptides is the formation of a C-terminal cyclic disulfide bridge. nih.govbiorxiv.org This feature, known as the "Rana box," is a heptapeptide domain that is cyclized through a disulfide bond between two cysteine residues. nih.govmdpi.com This structural motif is highly conserved among many antimicrobial peptides from ranid frogs and is believed to be important for the peptide's structure and biological activity. mdpi.commdpi.com

The journey of the Palustrin-2ISb precursor begins with its synthesis on ribosomes and subsequent translocation into the endoplasmic reticulum, guided by its N-terminal signal peptide. Within the ER, the signal peptide is cleaved, and the propeptide likely undergoes initial folding. From the ER, the precursor is transported to the Golgi apparatus. It is within the trans-Golgi network that the final proteolytic cleavage by a furin-like enzyme is thought to occur, liberating the mature Palustrin-2ISb peptide.

The mature peptide is then packaged into secretory vesicles. In amphibians, antimicrobial peptides are stored in high concentrations in specialized granular glands in the skin. longdom.orgnih.gov Upon appropriate stimulation, such as stress or injury, the contents of these vesicles are released to the skin surface, where the Palustrin-2ISb peptide can exert its antimicrobial function. This regulated secretory pathway ensures that the potent peptide is only released when needed for host defense.

Structural Biology of the Palustrin 2isb Precursor Protein

Methodologies for Structural Elucidation

The precise three-dimensional structure of the full-length Palustrin-2ISb precursor protein has not yet been determined by experimental methods. However, a range of powerful techniques in structural biology could be employed for its elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a valuable tool for determining the structure of proteins in solution, which more closely mimics their native environment. For a protein of the size of the Palustrin-2ISb precursor, NMR could not only yield a three-dimensional structure but also provide information about its conformational dynamics and flexibility, particularly of the unstructured regions.

Cryo-Electron Microscopy (Cryo-EM): Cryo-EM has emerged as a powerful technique for determining the structures of proteins and protein complexes. It would be particularly useful if the Palustrin-2ISb precursor forms higher-order oligomers or interacts with other proteins during its maturation process.

In the absence of experimental data, in silico protein structure prediction methods are instrumental. nih.gov Algorithms such as AlphaFold and Phyre2 can generate highly accurate models based on the protein's amino acid sequence. acs.orgmdpi.comuniprot.orgresearchgate.netresearchgate.net These predictive approaches leverage deep learning and homology modeling to construct a likely three-dimensional representation of the this compound, which can then be used for further analysis. nih.govacs.orgmdpi.comuniprot.orgresearchgate.netresearchgate.net

Predicted Domain Architecture and Modular Organization

The this compound, like many other antimicrobial peptide precursors from ranid frogs, is predicted to have a modular architecture. nih.gov Analysis of its amino acid sequence reveals a canonical tripartite organization consisting of a signal peptide, an acidic pro-region, and the C-terminal mature peptide. nih.gov

Predicted Domain Approximate Position (Amino Acid Residues) Predicted Function
Signal PeptideN-terminusDirects the precursor protein to the secretory pathway.
Acidic Pro-region (Spacer)Central regionMay act as an intramolecular chaperone, prevent premature activity of the mature peptide, and play a role in directing processing. nih.gov
Mature Palustrin-2ISbC-terminusThe final antimicrobial peptide, which is cleaved and released.
Rana Box DomainWithin the mature peptideA conserved cysteine-linked heptapeptide (B1575542) loop, characteristic of many ranid frog antimicrobial peptides. nih.govnih.gov

This table is based on predictive analysis and comparative data from homologous proteins.

The signal peptide at the N-terminus is a hydrophobic stretch of amino acids responsible for targeting the nascent polypeptide to the endoplasmic reticulum for entry into the secretory pathway. Following the signal peptide is an acidic pro-region , or spacer domain. This region is typically rich in acidic amino acid residues like aspartic acid and glutamic acid. It is hypothesized to play several roles, including ensuring the correct folding of the precursor, neutralizing the positive charge of the mature peptide to prevent toxicity to the host cell, and guiding the precursor to the appropriate processing enzymes. nih.gov Finally, the C-terminal region contains the sequence of the mature Palustrin-2ISb peptide, which includes the characteristic "Rana box" domain—a disulfide-bonded loop of amino acids. nih.govnih.gov

Conformational Dynamics and Folding Pathways of the Precursor

The conformational dynamics and folding of the Palustrin-2ISb precursor are likely complex, influenced by its modular nature. The different domains are expected to exhibit distinct dynamic properties.

The signal peptide is likely to adopt a helical conformation as it interacts with the protein translocation machinery of the endoplasmic reticulum membrane. The mature peptide portion, particularly the region that forms an amphipathic α-helix in the final peptide, may have a propensity to adopt this secondary structure within the precursor.

The acidic pro-region is predicted to be largely unstructured or intrinsically disordered. This flexibility is a common feature of pro-regions in many precursor proteins and can be crucial for function. oup.com This conformational plasticity may allow the precursor to adopt different conformations, facilitating its interaction with various components of the secretory pathway and the processing machinery.

Molecular Dynamics (MD) simulations represent a powerful computational approach to investigate the conformational dynamics and folding pathways of the Palustrin-2ISb precursor. nih.govelsevierpure.comscads.aimdpi.com Such simulations can model the protein's movements over time at an atomic level, providing insights into:

The range of conformations accessible to the precursor protein. nih.govmanchester.ac.uknih.govnih.govpnas.org

The folding process of the different domains. lsuhsc.edu

The degree of flexibility in the linker regions between domains.

The potential interactions between the acidic pro-region and the mature peptide domain.

These computational studies can help to formulate hypotheses about how the precursor's dynamic nature contributes to its stability, transport, and eventual processing. nih.govelsevierpure.comscads.aimdpi.com

Structural Basis of Processing Site Recognition

The release of the mature Palustrin-2ISb peptide from its precursor is a critical step that requires precise proteolytic cleavage. The precursor contains a conserved dibasic Lys-Arg (K-R) processing site immediately preceding the N-terminus of the mature peptide sequence. nih.gov This site is a hallmark for cleavage by a family of enzymes known as proprotein convertases (PCs), such as furin. elsevierpure.comresearchgate.net

The structural basis for the recognition of this cleavage site is multi-faceted and depends on several factors:

Primary Sequence Motif: The R-X-K/R-R↓ consensus sequence is a strong recognition motif for furin, with the cleavage occurring after the final arginine. elsevierpure.comresearchgate.net The Lys-Arg motif in the Palustrin-2ISb precursor fits within this broader consensus.

Structural Accessibility: The cleavage site must be exposed on the surface of the precursor protein to be accessible to the active site of the processing enzyme. The predicted unstructured nature of the acidic pro-region likely ensures that the Lys-Arg site is located in a flexible, accessible loop region.

Local Conformation: The conformation of the polypeptide chain around the cleavage site can influence recognition. While often found in flexible loops, specific turn or extended conformations can be favored by the processing enzymes.

Subsite Interactions: The specificity of proprotein convertases is determined by interactions between the amino acid residues of the substrate (at positions P1, P2, P3, P4, etc., N-terminal to the cleavage site) and the corresponding binding pockets (S1, S2, S3, S4, etc.) of the enzyme. nih.gov The crystal structures of furin and other PCs have revealed a negatively charged surface in the active site cleft, which complements the positively charged basic residues of the cleavage site. nih.gov

The structural context of the Lys-Arg site within the Palustrin-2ISb precursor, including its accessibility and the surrounding amino acid residues, is therefore critical for its efficient and specific recognition by the cellular processing machinery.

Molecular Function and Biological Role of the Palustrin 2isb Precursor System

The Blueprint for Defense: Role of the Precursor in Antimicrobial Peptide Biosynthesis

The journey from a precursor protein to a functional antimicrobial peptide is a precisely regulated process. The cloned cDNA encoding the Palustrin-2ISb precursor protein reveals a multi-domain structure essential for its proper synthesis and maturation. nih.gov This precursor is composed of a signal peptide, an N-terminal acidic spacer domain, a Lys-Arg processing site, and the C-terminal precursor antimicrobial peptide itself. nih.gov

The process begins with the translation of the precursor's mRNA into a polypeptide chain. The signal peptide at the N-terminus acts as a molecular "zip code," directing the nascent protein to the endoplasmic reticulum for further processing and eventual secretion. Following this, the acidic spacer domain is believed to play a role in preventing the premature activation of the antimicrobial peptide within the host's own cells, thus avoiding self-toxicity.

A critical step in the biosynthesis is the enzymatic cleavage at the Lys-Arg processing site. This specific dipeptide sequence is a recognition motif for proprotein convertases, a family of enzymes that are responsible for the maturation of many secreted proteins. The action of these enzymes liberates the C-terminal portion of the precursor, which then undergoes further modification to become the mature and active Palustrin-2ISb peptide. Interestingly, the precursor also contains three additional amino acid residues at its C-terminus that are not present in the final, mature peptide, suggesting a final trimming step in the biosynthesis process. nih.gov

A Two-Pronged Attack: Cellular and Molecular Mechanisms of the Mature Peptide

The mature Palustrin-2ISb peptide is a formidable weapon against a range of microbial threats. Its efficacy lies in its ability to interact with and disrupt the cellular membranes of pathogens, a mechanism common to many antimicrobial peptides (AMPs). nih.gov This interaction is largely governed by the peptide's physicochemical properties, including its amphipathic nature and positive charge.

The initial step in its antimicrobial action is the electrostatic attraction between the positively charged peptide and the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. mdpi.com This initial binding concentrates the peptides on the microbial surface.

Once a threshold concentration is reached, the peptides undergo a conformational change and insert themselves into the lipid bilayer. mdpi.com This insertion process is facilitated by the peptide's amphipathic structure, with its hydrophobic residues interacting with the lipid core of the membrane and its hydrophilic residues remaining exposed to the aqueous environment. This disruption of the membrane's integrity leads to the formation of pores or channels, causing leakage of essential intracellular contents and ultimately leading to cell death. mdpi.comqub.ac.uk

The "Rana box," a conserved cyclic heptapeptide (B1575542) domain at the C-terminus, is a characteristic feature of many ranid frog AMPs. mdpi.com While initially thought to be crucial for antimicrobial activity, studies on truncated versions of Palustrin-2ISb have shown that its removal can, in some cases, enhance antimicrobial potency. nih.gov This suggests that the primary antimicrobial activity resides in the N-terminal portion of the peptide, while the Rana box may have other, yet to be fully elucidated, functions.

Beyond Microbial Killing: Interplay with Host Cellular Pathways

The biological activity of Palustrin-2ISb and other AMPs is not limited to direct antimicrobial action. These peptides can also modulate the host's own immune response, acting as important signaling molecules. The interaction between AMPs and host cells is a complex process that can either amplify or dampen inflammatory responses.

The initial interaction between a pathogen and the host involves the recognition of pathogen-associated molecular patterns (PAMPs) by the host's pattern recognition receptors (PRRs). nih.gov This recognition triggers a cascade of intracellular signaling events, leading to the production of pro-inflammatory or anti-inflammatory cytokines and the activation of various immune cells. nih.gov

AMPs like Palustrin-2ISb can influence these pathways. For instance, they can bind to and neutralize LPS, a major component of the outer membrane of Gram-negative bacteria and a potent activator of the inflammatory response. By sequestering LPS, these peptides can prevent its interaction with host receptors, thereby mitigating an excessive and potentially harmful inflammatory cascade.

Furthermore, some AMPs have been shown to directly interact with host immune cells, such as macrophages and dendritic cells, influencing their activation and differentiation. nih.gov This can lead to a more coordinated and effective immune response, bridging the innate and adaptive immune systems. The precise mechanisms by which Palustrin-2ISb interacts with and modulates host cellular pathways are an active area of research, with the potential to reveal novel therapeutic avenues for inflammatory and infectious diseases.

A Vital Defense in the Amphibian World: Physiological Context of Palustrin-2ISb Function

In its natural context, the Palustrin-2ISb peptide is a cornerstone of the innate immune system of Odorrana ishikawae. nih.gov Amphibians, living in environments teeming with a diverse array of microorganisms, rely heavily on a robust and readily available chemical defense system. Their skin, a permeable and exposed organ, serves as the first line of defense against potential pathogens.

The skin of many frog species is a rich source of a wide variety of bioactive peptides, including a diverse arsenal (B13267) of AMPs. These peptides are synthesized and stored in specialized granular glands in the skin and are rapidly secreted in response to injury or infection. This immediate release of a potent antimicrobial cocktail provides a rapid and effective defense against invading bacteria, fungi, and other microorganisms.

Regulation and Homeostasis of Palustrin 2isb Precursor Protein

Transcriptional and Post-Transcriptional Control of Gene Expression

The expression of antimicrobial peptide (AMP) genes in amphibians, including those of the palustrin family, is primarily induced by environmental stimuli such as bacterial or fungal exposure. This response is governed by specific transcriptional and post-transcriptional control mechanisms.

Transcriptional Control:

Research on antimicrobial peptides in ranid frogs has shed light on the transcriptional regulation of their precursor genes. Studies on prepropalustrin-2CE2, a closely related peptide from Rana chensinensis, have demonstrated that the gene's promoter region contains binding sites for the Nuclear Factor-kappa B (NF-κB) family of transcription factors. researchgate.netresearchgate.netnih.gov Specifically, the transcription factors RelA and NF-κB1 have been shown to directly interact with the promoter of the prepropalustrin-2CE2 gene, leading to a significant upregulation of its transcription following exposure to stimuli like E. coli, S. aureus, or lipopolysaccharide (LPS). researchgate.netresearchgate.netnih.gov This suggests a conserved mechanism of transcriptional activation for palustrin genes in response to infection.

The genomic structure of these precursor genes typically consists of three exons and two introns, a common feature for many amphibian AMPs. researchgate.netresearchgate.netnih.gov The expression of these genes is a key component of the innate immune response, allowing the frog to rapidly produce defensive peptides when faced with pathogens. nih.gov

Post-Transcriptional Control:

While direct research into the post-transcriptional control of Palustrin-2ISb mRNA is limited, studies on other amphibian skin peptides provide insights into potential regulatory pathways. Post-transcriptional regulation can occur through mechanisms such as microRNA (miRNA) interference and modulation of mRNA stability.

For instance, the frog-derived peptide OA-RD17 has been shown to up-regulate the expression of miR-632 in keratinocytes. nih.gov This microRNA, in turn, targets Glycogen Synthase Kinase 3 Beta (GSK3β), activating the Wnt/β-catenin signaling pathway, which promotes cell proliferation and migration during wound healing. nih.gov This illustrates how an amphibian peptide can influence cellular processes via a miRNA-mediated post-transcriptional mechanism. It is plausible that similar regulatory circuits involving miRNAs could play a role in modulating the expression of Palustrin-2ISb or influencing the cellular environment in which it functions. However, specific miRNAs that target the Palustrin-2ISb precursor mRNA have not yet been identified.

The stability of the mRNA transcript is another critical point of control. In general, the stability of mRNA can be influenced by elements within its untranslated regions (UTRs) and by codon optimality. mdpi.com While specific studies on the Palustrin-2ISb mRNA half-life are not available, it is a recognized mechanism for regulating protein expression levels.

Regulatory ElementInteracting Factor(s)Effect on Gene Expression
Promoter RegionRelA, NF-κB1Upregulation of transcription
microRNA (general example)miR-632Post-transcriptional regulation (via GSK3β)

Feedback Mechanisms in Precursor Production and Processing

Currently, there is a lack of specific research findings in the available scientific literature regarding feedback mechanisms in the production and processing of the Palustrin-2ISb precursor protein. Studies on amphibian antimicrobial peptides have not yet described a system where the mature Palustrin-2ISb peptide or its fragments directly or indirectly regulate the transcription of the precursor gene or the activity of the processing enzymes. The regulation appears to be primarily driven by external stimuli, such as the presence of pathogens, which trigger a signaling cascade leading to gene expression. nih.gov The absence of evidence for feedback control suggests that the termination of the peptide response may be more reliant on the clearance of the initial stimulus and the proteolytic degradation of the secreted peptides and their precursors.

Proteolytic Degradation and Turnover Pathways of the Precursor and its Fragments

The conversion of the inactive this compound into the mature, active peptide and the subsequent degradation of these molecules are critical for controlling the antimicrobial response and preventing prolonged activity that could be detrimental to the host.

Precursor Processing:

The biosynthesis of Palustrin-2ISb begins with the translation of its mRNA into a prepropeptide. This precursor molecule has a multi-domain structure typical of many amphibian antimicrobial peptides. The cloned cDNA encoding the Palustrin-2ISb precursor reveals the following domains:

A signal peptide: This N-terminal sequence directs the precursor to the secretory pathway.

An N-terminal acidic spacer domain: This region is thought to neutralize the cationic mature peptide, keeping it in an inactive state within the secretory granules.

A Lys-Arg processing site: This dibasic motif is a recognition site for proprotein convertases, which are serine proteases that cleave the precursor to release the mature peptide. nih.gov

The C-terminal mature peptide: This is the biologically active Palustrin-2ISb.

Proteolytic Degradation and Turnover:

Upon stimulation, the contents of the granular glands, including the mature peptides and likely some unprocessed precursors, are secreted onto the skin surface. nih.gov Concurrently, proteases are also released. nih.gov These enzymes are responsible for the rapid degradation and inactivation of the antimicrobial peptides once their defensive function has been served. researchgate.net This rapid turnover is crucial to limit potential damage to the host's own cells.

Comparative and Evolutionary Analysis of Palustrin 2isb Precursor

Identification of Orthologs and Paralogs within Amphibian Species and Beyond

The identification of orthologs and paralogs of the Palustrin-2ISb precursor protein across different amphibian species provides crucial insights into the evolutionary history of this peptide family. Orthologs, which are genes in different species that evolved from a common ancestral gene through speciation, and paralogs, which are genes related by duplication within a genome, are both evident within the palustrin family.

Studies have identified numerous palustrin-2 peptides, which are considered orthologs and paralogs of Palustrin-2ISb, primarily within the Ranidae (true frogs) and Hylidae (tree frogs) families. For instance, Palustrin-2ISb, originally isolated from the endangered Ishikawa's frog (Odorrana ishikawae), shows a close primary structure relationship to peptides found in the Chinese odorous frog, Odorrana grahami. nih.gov Similarly, Palustrin-2LTb from the Kuatun frog (Hylarana latouchii) exhibits high sequence similarity to other known palustrin-2 family peptides. nih.gov The American bullfrog (Lithobates catesbeianus) also produces a palustrin-2 family peptide, Palustrin-Ca, which shares an average sequence identity of 42.09% with 18 other peptides in the same family. nih.gov

The presence of multiple palustrin genes within a single species, such as in Rana arvalis and Rana temporaria, indicates the existence of paralogs. nih.gov This is a result of gene duplication events, a common phenomenon in the evolution of antimicrobial peptides. nih.gov These duplicated genes can then evolve independently, leading to a diverse arsenal (B13267) of peptides within a single organism. While the majority of identified palustrin-2 orthologs and paralogs are found within the Anura order (frogs and toads), the broader distribution of similar antimicrobial peptides suggests a deep evolutionary origin.

Table 1: Representative Palustrin-2 Family Peptides and their Amphibian Sources

Peptide NameSpeciesFamily
Palustrin-2ISbOdorrana ishikawaeRanidae
Palustrin-2LTbHylarana latouchiiHylidae
Palustrin-CaLithobates catesbeianusRanidae
Palustrin-2CE2Rana chensinensisRanidae
Palustrin (alleles)Rana arvalisRanidae
Palustrin (alleles)Rana temporariaRanidae

Evolutionary Conservation of Sequence and Structure of the Precursor and its Processing Sites

The precursor protein of Palustrin-2ISb, like other antimicrobial peptides, possesses a conserved tripartite structure consisting of a signal peptide, an acidic pro-region, and the C-terminal mature peptide. This fundamental architecture is remarkably conserved across different amphibian species, highlighting its functional importance in the synthesis and processing of the active peptide.

Following the signal peptide is an acidic pro-region . This domain is characterized by a high content of acidic amino acid residues. It is believed to play a role in preventing the cytotoxic mature peptide from harming the host's own cells during synthesis and transport. The acidic nature of this region is thought to neutralize the cationic charge of the mature peptide.

A critical feature of the precursor is the processing site , which is typically a pair of basic amino acid residues, most commonly Lysine-Arginine (Lys-Arg). nih.goveurekaselect.com This dibasic cleavage site is recognized by proprotein convertases, which proteolytically release the mature antimicrobial peptide. The conservation of this Lys-Arg processing site is crucial for the correct maturation of the peptide and has been observed in the precursors of Palustrin-2ISb from Odorrana ishikawae and Palustrin-2CE2 from Rana chensinensis. nih.goveurekaselect.com

The mature peptide itself often contains conserved structural motifs. For example, many peptides in the palustrin-2 family, including Palustrin-Ca, possess a cyclic disulfide-bridged heptapeptide (B1575542) domain at the C-terminus, often referred to as the "Rana box". nih.govbiorxiv.org This structural feature is thought to be important for the peptide's biological activity and stability.

Phylogenetic Relationships within the Palustrin Family of Peptides

Phylogenetic analysis of the palustrin peptide family reveals a complex evolutionary history shaped by gene duplication and speciation events. By comparing the amino acid sequences of palustrin precursors from various amphibian species, it is possible to reconstruct their evolutionary relationships and trace the divergence of different peptide lineages.

Studies have shown that palustrin peptides from closely related frog species tend to cluster together in phylogenetic trees. For instance, the primary structure of Palustrin-2ISb from Odorrana ishikawae suggests a close phylogenetic relationship with peptides from Odorrana grahami. nih.gov Similarly, palustrin peptides from different species within the Rana genus exhibit high sequence similarity, indicating a more recent common ancestor.

A key finding in the evolution of amphibian antimicrobial peptides, including palustrins, is the occurrence of trans-specific polymorphism . This is a phenomenon where identical or very similar alleles are maintained in different species over long evolutionary timescales. Evidence of trans-specific polymorphism has been found in the palustrin genes of Rana arvalis and Rana temporaria, suggesting that some alleles predate the divergence of these two species. nih.gov This indicates that balancing selection may be acting to maintain a diversity of antimicrobial peptides in these populations.

Mechanisms of Diversification and Functional Specialization

The remarkable diversity of palustrin peptides is a testament to the powerful evolutionary mechanisms that drive functional specialization in response to a constantly changing pathogenic landscape. Several key processes contribute to this diversification:

Gene Duplication and Neofunctionalization: As previously mentioned, gene duplication is a primary driver of antimicrobial peptide evolution. nih.gov Once a gene is duplicated, one copy can maintain the original function while the other is free to accumulate mutations. This can lead to neofunctionalization , where the new gene acquires a novel function, such as activity against a different spectrum of microbes. The presence of multiple palustrin loci in species like Rana arvalis and Rana temporaria is a direct result of such duplication events. nih.gov

Positive Diversifying Selection: The mature peptide region of palustrin genes is often under strong positive diversifying selection . This means that mutations that result in a change in the amino acid sequence are favored by natural selection. This rapid evolution is likely driven by an evolutionary "arms race" between the amphibian host and its pathogens. nih.gov Pathogens continually evolve to evade the host's immune defenses, and in response, the host evolves new antimicrobial peptides to counter these adaptations. Evidence for positive selection has been observed in the mature peptide domain of palustrin genes in Rana species. nih.gov

Functional Specialization: The diversification of palustrin peptides has led to a range of functional specializations. While the primary function of these peptides is antimicrobial, some have been shown to possess other biological activities. For example, some palustrin peptides exhibit different levels of efficacy against Gram-positive and Gram-negative bacteria, as well as fungi. nih.gov Furthermore, the truncation of certain regions, like the C-terminal "Rana box" in Palustrin-2ISb, has been shown to in some cases enhance antimicrobial activity. nih.govnih.gov This highlights how subtle changes in peptide structure can lead to significant differences in function.

Advanced Methodological Approaches for Studying Palustrin 2isb Precursor Protein

Genetic Engineering and Gene Manipulation Techniques (e.g., CRISPR/Cas9 for in vivo studies)

Genetic engineering, particularly through the use of CRISPR/Cas9 technology, offers a powerful tool for the in vivo investigation of the Palustrin-2ISb precursor protein's function. While direct CRISPR/Cas9-mediated gene editing of the Palustrin-2ISb precursor gene in Odorrana ishikawae has not been specifically documented, the application of this technology in other model organisms provides a clear blueprint for future research.

For instance, CRISPR/Cas9 has been successfully employed to delete genes encoding for inducible AMPs in the fruit fly, Drosophila melanogaster. labmedica.comepfl.ch This approach has revealed highly specific interactions between AMPs and pathogens in a living organism. labmedica.comepfl.ch By creating targeted knockouts or modifications of the Palustrin-2ISb precursor gene in a suitable model system, researchers could:

Determine the physiological role of Palustrin-2ISb: By observing the phenotype of organisms unable to produce this specific AMP, its importance in innate immunity and defense against specific pathogens can be ascertained.

Investigate precursor processing: Mutations can be introduced into the precursor sequence, such as in the signal peptide, acidic pro-piece, or cleavage sites, to study their impact on the maturation and secretion of the final peptide.

Analyze gene regulation: The promoter region of the Palustrin-2ISb precursor gene can be targeted to identify regulatory elements that control its expression in response to environmental stimuli or infection. Studies on the promoters of other palustrin genes, like Palustrin-2CE2 from Rana chensinensis, have already identified binding sites for transcription factors such as RelA and NF-κB1, which are involved in regulating AMP gene expression. nih.gov

The CRISPR/Cas9 system's versatility also allows for the creation of reporter gene fusions to track the expression of the Palustrin-2ISb precursor in vivo, providing spatial and temporal information about its production. youtube.comnih.gov

Proteomic Profiling and Mass Spectrometry for Precursor Characterization and Processing Analysis

Proteomic analysis, primarily through mass spectrometry, is a cornerstone for characterizing the Palustrin-2ISb precursor and understanding its post-translational processing. The skin secretions of amphibians are a complex mixture of peptides and proteins, and advanced proteomic workflows are essential to identify and quantify the various components. nih.govimrpress.com

Key applications of mass spectrometry in studying the Palustrin-2ISb precursor include:

De novo sequencing: High-resolution mass spectrometry allows for the direct sequencing of the mature Palustrin-2ISb peptide from skin secretions, which was instrumental in its initial identification. nih.gov

Precursor and fragment identification: By analyzing skin secretions under conditions that inhibit protease activity, researchers can identify not only the mature peptide but also larger precursor fragments and the enzymes responsible for their cleavage. nih.gov A comprehensive proteomic study of the frog Lithobates spectabilis identified numerous AMPs, their disulfide C-terminal loop fragments, and at least three different peptidases in the skin secretion. nih.gov

Analysis of post-translational modifications: Mass spectrometry can detect and localize post-translational modifications, such as the C-terminal amidation common in many AMPs, which is crucial for their biological activity. imrpress.com

Quantitative proteomics: Techniques like label-free quantification or isotopic labeling can be used to compare the abundance of the Palustrin-2ISb precursor and its processed forms under different physiological conditions, such as during a bacterial infection.

A typical workflow involves the collection of skin secretions, followed by separation using techniques like high-performance liquid chromatography (HPLC). The resulting fractions are then analyzed by mass spectrometry to determine the molecular masses and sequences of the peptides present. frontiersin.org

In Vitro Reconstitution Systems for Studying Biosynthesis and Processing

In vitro reconstitution systems provide a controlled environment to dissect the molecular machinery responsible for the biosynthesis and processing of the Palustrin-2ISb precursor. This approach involves expressing and purifying the individual components of the biosynthetic pathway and then combining them in a test tube to recapitulate the natural process.

While specific in vitro reconstitution studies for Palustrin-2ISb are not yet published, the methodology has been successfully applied to other complex peptide natural products. nih.gov A potential in vitro system for Palustrin-2ISb would involve:

Heterologous expression of the precursor: The gene for the Palustrin-2ISb precursor would be cloned and expressed in a suitable host, such as E. coli or a yeast species. nih.gov

Identification and expression of processing enzymes: The proteases responsible for cleaving the signal peptide, the acidic pro-piece, and the C-terminal extension would need to be identified, likely through proteomic analysis of frog skin secretions, and then heterologously expressed. nih.govimrpress.com

Reconstitution of the processing cascade: The purified precursor protein would be incubated with the purified processing enzymes to observe the stepwise cleavage and formation of the mature Palustrin-2ISb peptide.

This approach would allow for the precise determination of the substrate specificity of the processing enzymes and the sequence of cleavage events.

Cell-Based Assays for Investigating Precursor Trafficking and Maturation

Cell-based assays are invaluable for studying the intracellular trafficking and maturation of the Palustrin-2ISb precursor within a cellular context. These assays typically involve the transfection of mammalian or insect cells with a plasmid encoding a fluorescently-tagged version of the precursor protein (e.g., fused to Green Fluorescent Protein - GFP).

Through live-cell imaging and other microscopy techniques, researchers can:

Visualize the subcellular localization of the precursor: This allows for the determination of which cellular compartments are involved in the synthesis, processing, and storage of the Palustrin-2ISb precursor. For many secreted peptides, this would involve the endoplasmic reticulum and Golgi apparatus.

Track the movement of the precursor through the secretory pathway: Time-lapse microscopy can be used to follow the journey of the precursor from its site of synthesis to its eventual secretion from the cell.

Investigate the role of specific cellular machinery: By using pharmacological inhibitors or siRNA-mediated knockdown of specific proteins involved in cellular trafficking, their importance in the maturation of the Palustrin-2ISb precursor can be assessed.

Cell-based assays have been used to study the interaction of other amphibian AMPs with host cells, for example, to investigate how they inhibit the transfer of HIV from dendritic cells to T cells. nih.gov Similar approaches can be adapted to study the life cycle of the Palustrin-2ISb precursor within the cell.

Computational Biology and Bioinformatics Tools (e.g., molecular modeling, sequence analysis, protein-protein interaction prediction)

Computational biology and bioinformatics are indispensable for analyzing the Palustrin-2ISb precursor and guiding experimental studies. nih.gov

Tool/TechniqueApplication to Palustrin-2ISb PrecursorResearch Findings/Potential Insights
Sequence Analysis Comparison of the Palustrin-2ISb precursor sequence with other known AMP precursors in databases like NCBI and UniProt.The cloned cDNA of the Palustrin-2ISb precursor revealed a typical structure with a signal peptide, an N-terminal acidic spacer, a Lys-Arg processing site, and the C-terminal antimicrobial peptide. nih.gov This analysis also showed a close relationship with palustrin-2 peptides from the Chinese odorous frog, Odorrana grahami. nih.gov
Molecular Modeling Prediction of the three-dimensional structure of the Palustrin-2ISb precursor and the mature peptide using homology modeling or ab initio methods. Molecular dynamics simulations can then be used to study their conformational dynamics.A predicted secondary structure for a related peptide, Palustrin-2LTb, indicated a partial alpha-helical structure in the N-terminus and middle of the sequence, with the remainder forming a random coil. nih.gov Such models can help to understand how the precursor maintains an inactive state and how the mature peptide interacts with microbial membranes.
Protein-Protein Interaction Prediction Docking simulations and other computational methods can be used to predict the interactions between the Palustrin-2ISb precursor and its processing enzymes.These predictions can help to identify the specific residues involved in the recognition and cleavage of the precursor, guiding site-directed mutagenesis studies to validate these interactions experimentally.

These computational approaches, when integrated with experimental data, provide a powerful framework for a comprehensive understanding of the this compound, from its genetic blueprint to its final biological function.

Future Directions and Research Gaps

Elucidating the Complete Biosynthetic Pathway of Palustrin-2ISb

The biosynthesis of Palustrin-2ISb is a multi-step process that begins with the translation of its precursor protein. The cloned cDNA of the Palustrin-2ISb precursor has revealed a typical amphibian antimicrobial peptide (AMP) structure, comprising a signal peptide, an N-terminal acidic spacer domain, a Lys-Arg processing site, and the C-terminal mature Palustrin-2ISb peptide. nih.gov However, a detailed, step-by-step elucidation of this pathway is a critical area for future research.

A primary research goal is to identify and characterize all the intermediate molecules and post-translational modifications involved in the transformation of the precursor into the active peptide. This includes mapping the precise cleavage events, the enzymes responsible, and the subcellular localization of each stage of maturation. Understanding this pathway in its entirety will provide a comprehensive blueprint of how Odorrana ishikawae produces this vital component of its innate immune system.

Table 1: Known and Hypothesized Components of the Palustrin-2ISb Biosynthetic Pathway

ComponentStatusResearch Focus
Precursor Protein IdentifiedFull structural and functional characterization.
Signal Peptide IdentifiedRole in targeting the precursor to the secretory pathway.
N-terminal Acidic Spacer IdentifiedInvestigation of its role in precursor folding and preventing premature activity.
Lys-Arg Processing Site IdentifiedConfirmation of its role as the primary cleavage site.
Endoproteases HypothesizedIdentification and characterization of the specific trypsin-like enzymes involved.
Carboxypeptidases HypothesizedInvestigation of their role in trimming the C-terminus after endoprotease cleavage.
Amidation Enzymes HypothesizedDetermination if the C-terminus of the mature peptide is amidated and identification of the responsible enzymes.

Comprehensive Structural and Mechanistic Characterization of the Precursor and Interacting Enzymes

Currently, there is a lack of high-resolution structural data for the Palustrin-2ISb precursor protein. Future research should prioritize obtaining this information through techniques such as X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy. A detailed three-dimensional structure will offer invaluable insights into how the precursor is folded, how the mature peptide is protected within the precursor, and how it interacts with processing enzymes.

Identifying the specific proteases that process the Palustrin-2ISb precursor is another crucial step. While the Lys-Arg motif suggests cleavage by a trypsin-like serine protease, the exact enzyme(s) in Odorrana ishikawae are unknown. nih.gov Future studies should aim to isolate and characterize these enzymes from the frog's skin secretions. Understanding the enzyme-substrate interactions at a molecular level will be key to comprehending the specificity and efficiency of precursor processing.

Identification of Novel Regulatory Factors Influencing Precursor Expression and Processing

The expression of antimicrobial peptides in amphibians is known to be influenced by various factors, including environmental stimuli and pathogenic threats. Research on other anuran species has shown that the expression of AMP genes, including those for palustrins, is upregulated in response to bacterial exposure. researchgate.net Furthermore, the promoter regions of these genes often contain binding sites for transcription factors like NF-κB, which play a crucial role in the immune response. researchgate.net

A significant research gap exists in identifying the specific regulatory factors for the Palustrin-2ISb precursor. Future investigations should focus on:

Transcriptional Regulation: Identifying the specific transcription factors and signaling pathways that control the expression of the Palustrin-2ISb gene in Odorrana ishikawae.

Post-transcriptional and Post-translational Regulation: Investigating other layers of regulation, such as microRNAs or the regulation of the processing enzymes themselves, which could fine-tune the availability of the mature peptide.

Exploring the Broader Biological Network and Systemic Roles of Palustrin-2ISb Precursor

The biological significance of the Palustrin-2ISb precursor may extend beyond being a simple antecedent. The acidic propeptide region, which is cleaved off during maturation, may have its own biological functions. In other antimicrobial peptide precursors, these propeptides have been suggested to play roles in preventing the premature activity of the mature peptide and ensuring its correct folding.

Future research should explore the potential for the Palustrin-2ISb propeptide to have independent biological activities, such as immunomodulatory or cell-signaling roles. Investigating the interactome of the precursor protein could reveal novel protein-protein interactions and shed light on its integration into the broader biological network of the frog's defense system. It is plausible that the precursor and its byproducts are part of a complex, coordinated response to infection or injury.

Methodological Innovations for In Vivo Precursor Protein Dynamics and Function

To truly understand the role of the Palustrin-2ISb precursor, it is essential to study its dynamics within a living system. The development and application of innovative methodologies for in vivo imaging will be paramount. Techniques such as fluorescently tagging the precursor protein could allow for the real-time visualization of its expression, trafficking, and processing within the frog's skin glands. sb-peptide.comformulationbio.comnih.gov

By employing advanced microscopy and imaging techniques, researchers could track the journey of the precursor from its synthesis to the storage of the mature peptide in granular glands and its subsequent secretion. This would provide unprecedented insights into the spatial and temporal regulation of Palustrin-2ISb production and release, offering a dynamic view of this crucial aspect of the frog's innate immunity.

Q & A

Q. Basic Research Focus

  • In Vitro Assays : Use MTT or Alamar Blue to measure cell viability across concentrations (e.g., 1–100 µM).
  • Cell Lines : Include primary cells (e.g., human keratinocytes) and immortalized lines (e.g., HEK293) for comparative analysis.
  • Controls : Test scrambled peptide sequences and vehicle-only treatments.
  • Time-Course Experiments : Monitor cytotoxicity at 24-, 48-, and 72-hour intervals.
    Detail these protocols in the "Materials and Methods" section, specifying cell culture conditions and passage numbers .

How can researchers address conflicting data on Palustrin-2ISb’s expression levels under stress conditions?

Q. Advanced Research Focus

  • Meta-Analysis : Systematically review studies to identify confounding variables (e.g., stress induction methods, tissue specificity).
  • Standardized Stress Models : Replicate experiments using controlled stressors (e.g., UV exposure, pathogen challenge) and quantify mRNA/protein levels via qRT-PCR and ELISA.
  • Data Normalization : Use housekeeping genes/proteins validated for the experimental model.
  • Public Data Repositories : Compare findings with datasets in resources like UniProt or PRIDE .

What strategies validate the specificity of antibodies targeting Palustrin-2ISb?

Q. Basic Research Focus

  • Epitope Mapping : Use peptide arrays or phage display to confirm antibody binding regions.
  • Knockout/Knockdown Models : Test antibody reactivity in cells or tissues lacking Palustrin-2ISb.
  • Cross-Reactivity Tests : Validate against homologous proteins (e.g., other amphibian antimicrobial peptides).
    Include validation data in supplementary materials, referencing antibody dilution factors and blocking conditions .

How can structural variants of Palustrin-2ISb be functionally compared?

Q. Advanced Research Focus

  • Site-Directed Mutagenesis : Introduce point mutations (e.g., in conserved cationic regions) and test antimicrobial activity.
  • Proteolytic Stability Assays : Compare half-lives in simulated bodily fluids (e.g., serum, gastric fluid).
  • Synchrotron Crystallography : Resolve high-resolution structures of variants to correlate structural changes with function.
    Publish raw crystallographic data in repositories like the Protein Data Bank (PDB) .

What bioinformatics tools identify evolutionary homologs of Palustrin-2ISb?

Q. Basic Research Focus

  • BLASTp/PSI-BLAST : Query non-redundant protein databases with Palustrin-2ISb sequences.
  • Phylogenetic Analysis : Use MEGA or PhyML to construct trees and identify conserved domains.
  • Hidden Markov Models (HMMs) : Train models on antimicrobial peptide families (e.g., via Pfam).
    Document search parameters and E-value thresholds in the "Methods" section .

How do researchers reconcile conflicting hypotheses about Palustrin-2ISb’s role in immune modulation vs. direct antimicrobial action?

Q. Advanced Research Focus

  • Dual-Function Experiments : Test both immune cell activation (e.g., cytokine ELISA) and direct microbial killing (e.g., colony count assays).
  • Gene Knockout Models : Use CRISPR/Cas9 to delete Palustrin-2ISb in host organisms and assess infection outcomes.
  • Single-Cell RNA Sequencing : Identify immune pathways upregulated in response to Palustrin-2ISb exposure.
    Address contradictions by integrating multi-omics datasets and mechanistic studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.